molecular formula C12H6F5N B15205651 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine

Cat. No.: B15205651
M. Wt: 259.17 g/mol
InChI Key: QQTJYFYSDPKUHH-UHFFFAOYSA-N
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Description

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine is a fluorinated biphenyl derivative characterized by a primary amine group at the 3-position of one phenyl ring and five fluorine atoms substituted at positions 2', 3', 4', 5', and 6' on the adjacent ring. This high degree of fluorination confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis, agrochemical development, and materials science (e.g., as a ligand in metal complexes) .

Properties

Molecular Formula

C12H6F5N

Molecular Weight

259.17 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)aniline

InChI

InChI=1S/C12H6F5N/c13-8-7(5-2-1-3-6(18)4-5)9(14)11(16)12(17)10(8)15/h1-4H,18H2

InChI Key

QQTJYFYSDPKUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine typically involves the introduction of fluorine atoms into the biphenyl structure followed by amination. One common method is the direct fluorination of biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The resulting pentafluorobiphenyl can then be subjected to amination reactions using reagents such as ammonia or amines in the presence of catalysts to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent amination step can be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules. It is also employed in the study of reaction mechanisms involving fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. Fluorinated compounds often exhibit unique biological properties due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-ylamine involves its interaction with molecular targets through various pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs: Fluorination Patterns and Amine Positioning

The following table summarizes key structural analogs, highlighting differences in fluorine substitution and amine group placement:

Compound Name Fluorine Substitution Amine Position Key Features Reference
3'-Fluoro-[1,1'-biphenyl]-4-amine 1 fluorine (3') 4-position Monofluoro substitution; used in intermediate synthesis for pharmaceuticals.
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine 3 fluorines (3',4',5') 2-position Moderate electron-withdrawing effects; potential agrochemical applications.
2'-Fluoro-[1,1'-biphenyl]-2-amine 1 fluorine (2') 2-position Lower steric hindrance; CAS 316-61-0 (similarity score: 0.79).
Target: 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine 5 fluorines (2',3',4',5',6') 3-position High electron deficiency; likely reduced solubility in polar solvents.

Key Observations :

  • Fluorination Degree: Increasing fluorine substitution enhances electron-withdrawing effects, which can stabilize negative charges and influence reactivity in cross-coupling reactions. The pentafluoro derivative is expected to exhibit stronger electronic effects compared to mono- or trifluoro analogs.
  • Amine Position : The 3-position amine in the target compound may alter intermolecular interactions (e.g., hydrogen bonding) compared to 2- or 4-position amines in analogs, affecting crystallization or biological activity.

Physicochemical Properties

While explicit data for the target compound are scarce, trends can be inferred:

  • Solubility : Higher fluorination likely reduces solubility in polar solvents (e.g., water, alcohols) compared to less-fluorinated analogs. For instance, 3',4',5'-trifluoro derivatives may exhibit moderate solubility in dichloromethane or THF .
  • Stability : Fluorine substituents enhance thermal and oxidative stability, making the pentafluoro compound suitable for high-temperature applications (e.g., polymer precursors).

Biological Activity

2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C13H7F5N
  • Molecular Weight : 274.19 g/mol
  • CAS Number : [To be confirmed]

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that fluorinated biphenyl derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .

The biological effects of this compound can be attributed to several mechanisms:

  • DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, leading to structural alterations and eventual cell death. This is particularly relevant in cancer treatment where DNA damage is a primary goal .
  • Receptor Modulation : Some studies suggest that fluorinated compounds may interact with specific receptors, such as Toll-like receptors (TLRs), which play a crucial role in immune response and may influence tumor microenvironments .

Toxicity and Safety Profile

While the anticancer potential is promising, understanding the toxicity profile is crucial for therapeutic applications:

  • Hemolytic Activity : Preliminary studies indicate low hemolytic activity at therapeutic concentrations, suggesting a favorable safety profile when compared to traditional chemotherapeutics .
  • Selectivity : Compounds similar to this compound have shown selective toxicity towards cancer cells over normal cells, which is an advantageous property in drug development .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the cytotoxic effects on MCF-7 and HeLa cells; showed significant inhibition at concentrations above 500 nM.
Study 2Evaluated the interaction with DNA; indicated increased denaturation temperatures suggesting binding affinity.
Study 3Assessed receptor activity; identified potential agonistic effects on TLRs leading to enhanced immune response against tumors.

Q & A

Q. What are the key considerations for synthesizing 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine in a laboratory setting?

  • Methodological Answer : Synthesis typically involves multi-step cross-coupling reactions . A common approach uses Pd-catalyzed Suzuki-Miyaura coupling between fluorinated aryl halides and boronic acids. For example, brominated pentafluorobiphenyl precursors are reacted with ammonia derivatives under inert conditions. Key steps include:
  • Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
  • Solvents like THF or DME under reflux.
  • Purification via flash chromatography (230–240 mesh silica gel) with oxygen-free solvents .
    Critical considerations :
  • Fluorine substituents may slow coupling kinetics, requiring elevated temperatures or prolonged reaction times.
  • Ensure anhydrous conditions to prevent catalyst deactivation.

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Due to potential toxicity and reactivity of fluorinated aromatics:
  • Use fume hoods with adequate ventilation to avoid inhalation .
  • Wear nitrile gloves , lab coats, and safety goggles.
  • Store in air-tight containers away from light and moisture.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with Ca(OH)₂).

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Multi-modal analysis is required:
  • ¹⁹F NMR : Identifies fluorine substitution patterns (δ referenced to CCl₃F).
  • ¹H NMR : Confirms amine proton integration and biphenyl coupling.
  • HRMS (EI) : Validates molecular weight (e.g., [M+H]⁺ or [M]⁺ ions).
  • Elemental analysis : Ensures C, H, N, F content aligns with theoretical values .

Advanced Research Questions

Q. How do the electronic effects of pentafluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing nature of fluorine substituents:
  • Reduces electron density at the aryl ring, slowing oxidative addition in Pd catalysis.
  • Enhances stability of intermediates via negative inductive effects .
    To mitigate sluggish reactivity:
  • Use bulky ligands (e.g., XPhos) to stabilize Pd centers.
  • Optimize temperature (80–120°C) and solvent polarity (e.g., DMF for high-boiling conditions) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from varied assay conditions or target selectivity . A systematic approach includes:
  • Dose-response profiling : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
  • Molecular docking simulations : Validate binding modes to receptors (e.g., kinase ATP pockets).
  • Meta-analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers .

Q. Are there transition-metal-free methods for functionalizing this compound?

  • Methodological Answer : Photostimulated radical pathways offer alternatives:
  • Irradiate 2'-halo-biphenylamine derivatives with UV light (254 nm) to generate aryl radicals.
  • Trap radicals with electrophiles (e.g., acrylates) or perform C-H arylation using diaryliodonium salts.
    Example conditions:
  • Solvent: Acetonitrile with DABCO as a base.
  • Yield: 36–79% for substituted derivatives .

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